N-(2,3-dimethylphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a benzothiazepine ring, a trimethoxyphenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazepine core, followed by the introduction of the trimethoxyphenyl and dimethylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within cells. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Phenazine Derivatives: Compounds with antifungal activities, used in sustainable agriculture.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C28H30N2O5S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
InChI |
InChI=1S/C28H30N2O5S/c1-17-9-8-10-20(18(17)2)29-26(31)16-30-21-11-6-7-12-24(21)36-25(15-27(30)32)19-13-22(33-3)28(35-5)23(14-19)34-4/h6-14,25H,15-16H2,1-5H3,(H,29,31) |
InChI Key |
VOBDHMNQXTZGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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